molecular formula C6H5NO3 B127336 2-Hydroxynicotinic acid CAS No. 609-71-2

2-Hydroxynicotinic acid

Cat. No. B127336
CAS RN: 609-71-2
M. Wt: 139.11 g/mol
InChI Key: UEYQJQVBUVAELZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 2-Hydroxynicotinic acid used in studies were purified by either sublimation or recrystallization . 2 and 6HNA were purified by two sequential recrystallizations at 363 K from distilled water . Theoretical studies showed that 2-ODHPCA is more energetically favored than 2-HNA .


Molecular Structure Analysis

In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) . The polymorphism stems from distinctive packing arrangements of the molecules .


Chemical Reactions Analysis

The formation of the distinct polymorphs of 2-HNA can be affected by using various acidic additives . The thermal behaviors of the four polymorphs indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated .


Physical And Chemical Properties Analysis

2-HNA is a derivative of nicotinic acid and was found to exist in four polymorphs . In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) .

Scientific Research Applications

Solid-State Identity and Polymorphism

  • 2-HNA exhibits polymorphism, existing in multiple forms due to different molecular packing arrangements. It's present in the solid state as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), with distinct thermal behaviors across its polymorphs. This property is crucial for understanding its stability and behavior in various applications (Long et al., 2015).

Luminescent Hybrid Materials

  • It serves as a bridging unit in designing luminescent hybrid materials. Modified 2-HNA is used to coordinate to metal ions like Tb3+, Eu3+, or Zn2+, creating materials with significant ultraviolet absorption and phosphorescence. These properties are key for applications in photonic and electronic devices (Wang & Yan, 2006).

Spectral Characteristics

  • The spectral characteristics of 2-HNA have been extensively studied, providing insights into its behavior in different solvents and under various conditions. Such studies are essential for its application in spectroscopy and analytical chemistry (Dogra, 2005).

Lanthanide Complexes

  • 2-HNA forms complexes with lanthanide ions, exhibiting photoluminescence. This is significant for developing new materials for optical and electronic applications (Soares-Santos et al., 2003).

Coordination Polymers

  • It participates in the formation of coordination polymers with metals, contributing to the development of materials with unique structural and functional properties (Mei et al., 2012).

Zinc(II) Complexes

  • 2-HNA interacts with zinc(II), forming mononuclear complexes. This has implications in biomedical research, especially in understanding metal-ligand interactions relevant to human health (Marco et al., 2004).

NLO and Luminescent Materials

  • It's used in synthesizing non-linear optical (NLO) and luminescent materials, particularly in coordination polymers with cadmium, showcasing potential in advanced optical technologies (He et al., 2009).

IRMPD and DFT Studies

  • Infrared multiple-photon dissociation (IRMPD) and density functional theory (DFT) studies of 2-HNA provide valuable insights into its structural and electronic properties, important for various chemical applications (Stipdonk et al., 2012).

Synthesis and Chelation Potential

  • 2-HNA has been studied for its potential as a chelating agent, particularly in relation to iron(III), highlighting its biomedical applications (Di Marco et al., 2001).

Safety And Hazards

2-Hydroxynicotinic acid should be handled with care. Avoid contact with skin and eyes, and do not breathe dust or ingest . If swallowed, seek immediate medical assistance . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYQJQVBUVAELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209735
Record name 2-Hydroxynicotinic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxynicotinic acid
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Product Name

2-Hydroxynicotinic acid

CAS RN

609-71-2
Record name 2-Hydroxynicotinic acid
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Record name 1,2-dihydro-2-oxonicotinic acid
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Record name 2-HYDROXYNICOTINIC ACID
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Record name 2-Hydroxynicotinic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of 4.29 g (30 mM) of 2-oxo-1-pyrrolidineacetic acid, 2.20 ml (30 mM) of thionyl chloride, 2.32 ml (30 mM) of dimethylformamide, and 75 ml of dichloromethane was stirred with ice bath cooling for 11/4 hrs. A mixture of 4.60 g (20 mM) of 6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid, 140 ml of dichloromethane, 8.4 ml (60 mM) of triethylamine, and 7.6 ml (60 mM) of chlorotrimethylsilane was stirred at room temperature for 1 hr. The silylated pyridone solution was cooled with an ice bath and the cold solution of the acid chloride was added. The reaction mixture was stirred for 4 hrs with cooling and at room temperature for 18 hrs. The reaction mixture was evaporated to a wet solid. Ethanol was added, and the mixture was evaporated. The residue was treated with water and the solid filtered. The solid was washed with water, ethanol, and ether and dried to give 6.49 g of 6-[4-[2-oxo-1-pyrrolidinyl)acetylamino]-phenyl]-1,2-dihydro-2-oxonicotinic acid; mp <320°.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
solvent
Reaction Step One
Name
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Synthetic Scheme II describes the three step preparation of 2-halopyridines from the oxo-pyridinecarbonitriles 8 (corresponding to oxopyridine 5 where R2 is cyano). In step 1, the oxo-3-pyridinecarbonitrile 8 is hydrolyzed by treating with a strong acid such as 85% sulfuric acid and heating at a high temperature, such as about 200° C. to give the oxopyridine-3-carboxylic acid 9. In step 2, the oxo-3-pyridinecarboxylic acid 9 from Step 1 is decarboxylated such as by heating at a high temperature such as about 330° C. to give the 1,2-dihydro-oxopyridine 10. In step 3, the 1,2-dihydro-oxopyridine 10 from Step 2 is halogenated with a reagent such as phosphorous oxychloride and heating in an autoclave at a high temperature, such as about 200° C., to give the desired 2-halopyridines 11 of the present invention. Alternatively, the 1,2-dihydro-oxopyridine 10 can be halogenated by treatment with a halogenating agent such as phenylphosphonic dichloride at an elevated temperature. A suitable temperature for this reaction is 200°. ##STR5##
[Compound]
Name
2-halopyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxo-pyridinecarbonitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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